molecular formula C7H10N2O2 B1429732 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol CAS No. 1239784-22-5

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol

Cat. No.: B1429732
CAS No.: 1239784-22-5
M. Wt: 154.17 g/mol
InChI Key: VJNZTRPIADPNDD-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol is a chemical compound with the CAS Number: 1239784-22-5 . It has a molecular weight of 154.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4,10H,1-3,5H2 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 154.17 . The InChI code is 1S/C7H10N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4,10H,1-3,5H2 , which provides information about its molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiocontrolled Synthesis: The compound has been used in the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines from commercially available pyrazoles, demonstrating its role in constructing fused heterocyclic scaffolds with various substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).
  • Efficient Synthesis Processes: An efficient, three-step procedure for synthesizing novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives was developed, showcasing the versatility of this compound in synthetic chemistry (Abonía et al., 2010).

Potential Pharmacological Uses

  • Inhibitors of Phosphodiesterase 4B (PDE-4B): Derivatives of this compound act as inhibitors of PDE-4 isozymes, particularly targeting the PDE-4B isoform, suggesting potential therapeutic uses in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).

Structural Analysis and Molecular Interactions

  • Molecular Structure Studies: Investigations into the molecular structure and intermolecular interactions of compounds containing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol have been conducted, contributing to a deeper understanding of its chemical behavior (Castillo et al., 2009).

Antibacterial and Antifungal Properties

  • Antimicrobial Activities: Some derivatives of this compound have shown promising antimicrobial activity, which could be explored further for potential pharmaceutical applications (Hassan, 2013).

Safety and Hazards

The safety data sheet for a related compound, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride, suggests that it may cause skin and eye irritation, and it should be handled with appropriate protective equipment . It’s recommended to avoid contact with skin and to keep away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZTRPIADPNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 2
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 3
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 4
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 5
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 6
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol

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